molecular formula C9H11ClN2O3 B8028109 3-Chloro-2-(2-methylpropoxy)-4-nitropyridine

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine

Cat. No.: B8028109
M. Wt: 230.65 g/mol
InChI Key: HCSSHMKIJKVWCL-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a chloro group, a nitro group, and a 2-methylpropoxy group attached to a pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-methylpropoxy)-4-nitropyridine typically involves the nitration of 2-(2-methylpropoxy)pyridine followed by chlorination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted pyridines with different functional groups.

    Reduction: Formation of 3-chloro-2-(2-methylpropoxy)-4-aminopyridine.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methylpropoxy)-4-nitropyridine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylpyridine
  • 4-Nitro-2-(2-methylpropoxy)pyridine
  • 2-Chloro-4-nitropyridine

Uniqueness

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro and a nitro group on the pyridine ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-chloro-2-(2-methylpropoxy)-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-6(2)5-15-9-8(10)7(12(13)14)3-4-11-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSSHMKIJKVWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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